3-cyclopropanecarbonyl-4H-1,2,4-triazole
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Overview
Description
3-cyclopropanecarbonyl-4H-1,2,4-triazole, also known as cyclopropyl (4H-1,2,4-triazol-3-yl)methanone, is a unique heterocyclic compound . It has a molecular weight of 137.14 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a subject of interest in recent years . Various methods have been reported for the formation of these scaffolds . For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Molecular Structure Analysis
The molecular structure of this compound is characterized by three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C6H7N3O/c10-5(4-1-2-4)6-7-3-8-9-6/h3-4H,1-2H2,(H,7,8,9) .Chemical Reactions Analysis
The 1,2,4-triazole moiety, such as that in this compound, is shown to be a useful directing group for Ru-catalyzed C-H arylation . This suggests that the compound can participate in various chemical reactions, particularly those involving the formation of C-H bonds .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 137.14 .Scientific Research Applications
Chemical Synthesis and Biological Activities
The triazole derivatives, including "3-cyclopropanecarbonyl-4H-1,2,4-triazole," have been extensively studied for their wide range of biological activities and potential applications in drug development. These compounds are known for their versatile chemical properties, allowing for the synthesis of new drugs with diverse biological activities. Research indicates significant interest in developing new methods for the synthesis and biological evaluation of triazole derivatives due to their potential uses across various therapeutic areas (Ferreira et al., 2013).
Antimicrobial and Antifungal Properties
Triazole derivatives have been explored for their antimicrobial and antifungal properties, making them valuable in pharmaceutical applications. The synthesis routes for 1,4-disubstituted 1,2,3-triazoles have been reviewed, highlighting their significance in drug discovery and the broad spectrum of biological activities associated with these compounds (Kaushik et al., 2019). Moreover, advances in eco-friendly synthesis methods for triazoles underscore the importance of sustainable practices in the development of biologically active triazole compounds (de Souza et al., 2019).
Corrosion Inhibition
The utility of 1,2,3-triazole derivatives extends beyond pharmaceuticals into materials science, where they serve as corrosion inhibitors for metal surfaces. Research highlights the design and synthesis of these compounds for protecting steels, copper, iron, aluminum, and their alloys against corrosion, demonstrating the multifunctional applications of triazole derivatives (Hrimla et al., 2021).
Anticancer Potential
Triazole analogues have shown potential as anticancer agents. The exploration of 1,2,3-triazole-containing hybrids has been significant in the search for novel anticancer drugs, highlighting the triazole scaffold's role in developing treatments against various cancers, including drug-resistant types (Xu et al., 2019).
CO2 Capture and Conversion
The nitrogen-doped porous polymers, including those based on triazole derivatives, have been investigated for CO2 capture and conversion. These materials show promise in addressing environmental concerns related to CO2 emissions, highlighting the role of triazole-based compounds in developing sustainable technologies for gas separation and the conversion of CO2 into valuable products (Mukhtar et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-cyclopropanecarbonyl-4H-1,2,4-triazole are currently unknown. This compound belongs to the 1,2,4-triazole class, which has been linked to a variety of pharmacological actions . .
Mode of Action
The exact mode of action of this compound is not well-studied. As a member of the 1,2,4-triazole class, it may share similar mechanisms with other compounds in this class. These mechanisms often involve interactions with biological targets that lead to changes in cellular processes .
Properties
IUPAC Name |
cyclopropyl(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5(4-1-2-4)6-7-3-8-9-6/h3-4H,1-2H2,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIJRWRTXXNAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494921-98-0 |
Source
|
Record name | 3-cyclopropanecarbonyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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